molecular formula C25H26N4 B048635 n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine CAS No. 115618-99-0

n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine

Cat. No. B048635
CAS RN: 115618-99-0
M. Wt: 382.5 g/mol
InChI Key: FGVVQTVRBTWGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine is a chemical compound with the molecular formula C25H26N4 . It holds immense potential for scientific research. Its diverse applications range from drug discovery to material synthesis, making it a valuable asset in advancing scientific knowledge.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C25H26N4. It has an average mass of 382.501 Da and a mono-isotopic mass of 382.215759 Da .

Scientific Research Applications

Synthesis and Biological Activity

The compound n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine is related to a class of chemicals that have been extensively studied for their potential in various therapeutic areas. One of the closely related compounds, N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine, has been identified as a potent antagonist, suggesting a possible interaction with biological receptors and indicating the compound's utility in modulating immune responses (Strekowski et al., 2003).

Antidepressant and Receptor Affinity

Further, compounds with structural similarities have shown promise in antidepressant applications and adenosine receptor affinity. For instance, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines demonstrated potential as rapid-acting antidepressant agents through acute administration in behavioral despair models, indicating their therapeutic potential in treating depression and their binding affinity to adenosine A1 and A2 receptors (Sarges et al., 1990).

Adenosine Receptor Antagonism

The exploration of 2-arylpyrazolo[3,4-c]quinolin-4-ones and derivatives has led to the discovery of compounds with nanomolar affinity toward the human A3 adenosine receptor subtype. Some of these compounds, by virtue of their specific substituents, have shown high potency and selectivity as hA3 receptor antagonists, demonstrating their potential for therapeutic applications in conditions like cerebral ischemia (Colotta et al., 2007).

Antibacterial and Antimicrobial Activities

Several derivatives of quinoxalin-2-carboxamides were synthesized and evaluated for their 5-HT3 receptor antagonism, with significant implications for therapeutic interventions in gastrointestinal disorders. Among these compounds, specific derivatives emerged as potent compounds, suggesting their utility in developing new treatments (Mahesh et al., 2011).

properties

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4/c1-2-28-13-15-29(16-14-28)22-9-7-21(8-10-22)27-24-11-12-26-25-18-20-6-4-3-5-19(20)17-23(24)25/h3-12,17-18H,2,13-16H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVVQTVRBTWGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC5=CC=CC=C5C=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10921777
Record name N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine

CAS RN

115618-99-0
Record name Quinoprazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115618990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.